2-(3-Chlorophenyl)-1-(3-pyridinyl-d4)-1-ethanone
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Description
2-(3-Chlorophenyl)-1-(3-pyridinyl-d4)-1-ethanone, also known as 3-chloro-2-(3-pyridyl)-1-ethanone, is a synthetic organic compound that has a wide range of applications in the scientific research field. It is a colorless solid with a molecular formula of C10H9ClN2O and a molecular weight of 208.64 g/mol. It is soluble in ethanol, methanol, and ether, and is used in a variety of laboratory experiments.
Scientific Research Applications
Environmental Impact and Bioremediation
Chlorophenols, including those structurally related to 2-(3-Chlorophenyl)-1-(3-pyridinyl-d4)-1-ethanone, have been studied extensively due to their persistence in the environment and potential toxic effects. For instance, DDT and its metabolites, which share the chlorophenyl group, have been identified as endocrine disruptors in humans and wildlife, indicating the need for careful management of compounds with similar structures (Burgos-Aceves et al., 2021). This suggests a potential research application in studying the environmental fate and bioremediation strategies for 2-(3-Chlorophenyl)-1-(3-pyridinyl-d4)-1-ethanone.
Analytical Chemistry and Environmental Monitoring
The assessment of chlorophenols in environmental samples has been a focus of research due to their impact on ecosystems. The study of compounds like 2-(3-Chlorophenyl)-1-(3-pyridinyl-d4)-1-ethanone could contribute to the development of analytical methods for detecting and quantifying similar compounds in various matrices (Krijgsheld & Gen, 1986).
Organic Synthesis and Pharmaceutical Applications
Chlorophenyl compounds play a crucial role in organic synthesis, serving as precursors or intermediates in the production of various pharmaceuticals. Research into the synthesis, properties, and reactions of such compounds can lead to the development of new drugs and therapeutics (Saeed et al., 2017). This highlights a potential application in exploring novel synthetic routes and pharmaceutical uses for 2-(3-Chlorophenyl)-1-(3-pyridinyl-d4)-1-ethanone.
properties
IUPAC Name |
2-(3-chlorophenyl)-1-(2,4,5,6-tetradeuteriopyridin-3-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO/c14-12-5-1-3-10(7-12)8-13(16)11-4-2-6-15-9-11/h1-7,9H,8H2/i2D,4D,6D,9D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVCWMYMJVPJFOI-IYPKRFHASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CC(=O)C2=CN=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(N=C1[2H])[2H])C(=O)CC2=CC(=CC=C2)Cl)[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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